![molecular formula C6H7FN2O2 B2687565 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1027991-91-8](/img/structure/B2687565.png)
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1027991-91-8 . It has a molecular weight of 158.13 .
Synthesis Analysis
The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves a direct fluorination reaction with a fluorination gas comprising or consisting of elemental fluorine (F2), in a reactor which is resistant to elemental fluorine (F2) and hydrogen fluoride (HF) . After the reaction is completed, the pH value is adjusted to 1, extracted with ethyl acetate (10 mL×3), washed with saturated brine, dried over anhydrous sodium sulfate, and evaporated to remove the solvent under reduced pressure to obtain a white solid .Molecular Structure Analysis
The molecular formula of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is C6H7FN2O2 . The average mass is 158.130 Da and the monoisotopic mass is 158.049149 Da .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 211-212 degrees Celsius . The density is 1.4±0.1 g/cm3, and the boiling point is 294.5±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Antiparasitic Activity
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: has shown promise as an antiparasitic agent. Specifically:
- Antileishmanial Activity : In vitro studies have demonstrated potent antipromastigote activity against Leishmania parasites . Further research is needed to explore its mechanism of action and potential clinical applications.
Pharmaceutical Intermediates
Safety and Hazards
properties
IUPAC Name |
5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQNNFTTWLPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001020285 |
Source
|
Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1027991-91-8 |
Source
|
Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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